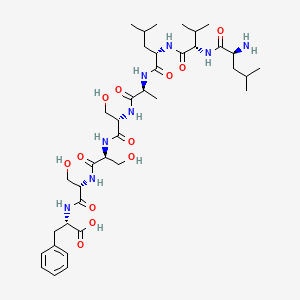![molecular formula C22H20N2O2 B12566915 4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine CAS No. 460061-37-4](/img/structure/B12566915.png)
4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine is a chemical compound with the molecular formula C22H20N2O2. It is known for its unique structure, which includes two pyridine rings connected by a 2,5-dimethoxy-1,4-phenylene group through ethene linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-1,4-dibromobenzene and 4-pyridylboronic acid.
Reaction: The Suzuki-Miyaura cross-coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyridine rings.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine has several scientific research applications:
Material Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Chemistry: Employed in the development of new ligands for catalysis and coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can act as catalysts or sensors.
Pathways Involved: The interaction with metal ions can influence various biochemical pathways, including redox reactions and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]dipyridine
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzaldehyde
- 4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]diamine
Uniqueness
4,4’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine is unique due to its specific electronic properties and structural configuration, which make it suitable for applications in material science and catalysis. Its ability to form stable complexes with metal ions distinguishes it from other similar compounds .
Properties
CAS No. |
460061-37-4 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[2-[2,5-dimethoxy-4-(2-pyridin-4-ylethenyl)phenyl]ethenyl]pyridine |
InChI |
InChI=1S/C22H20N2O2/c1-25-21-15-20(6-4-18-9-13-24-14-10-18)22(26-2)16-19(21)5-3-17-7-11-23-12-8-17/h3-16H,1-2H3 |
InChI Key |
WFALDWLENYFTGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC=C2)OC)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
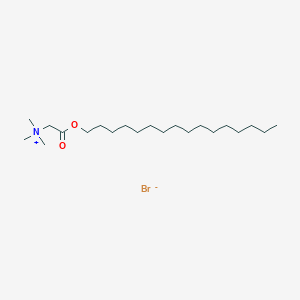
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
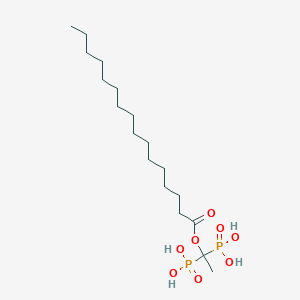
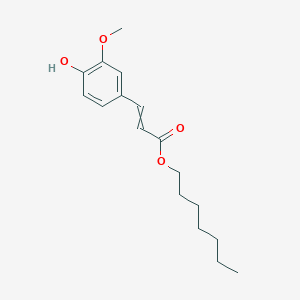
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)

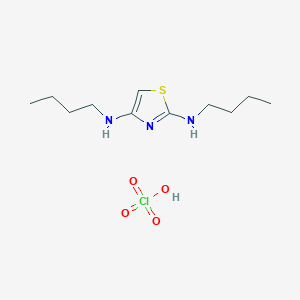
![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)

